19-Hydroxy-13-epimanoyl oxide

Biotransformation Microbial Synthesis Diterpenoid Derivatization

Sourcing structurally authentic labdane diterpenoid standards with verified 13-epi stereochemistry is a persistent challenge in natural product research. 19-Hydroxy-13-epimanoyl oxide (CAS 77096-88-9), isolated from Baccharis tola, directly addresses this gap as a confirmed biosynthetic precursor to forskolin. - Enables quantitative GC-MS/HPLC method validation with ≥98% HPLC purity. - Serves as a regiospecific substrate for microbial biotransformation (e.g., Gibberella fujikuroi) to produce hydroxylated derivatives. - Supplied as a research-use-only analytical standard with cold-chain shipping (2-8°C) and full documentation.

Molecular Formula C20H34O2
Molecular Weight 306.5 g/mol
Cat. No. B13394809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19-Hydroxy-13-epimanoyl oxide
Molecular FormulaC20H34O2
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)CO
InChIInChI=1S/C20H34O2/c1-6-18(3)12-8-16-19(4)11-7-10-17(2,14-21)15(19)9-13-20(16,5)22-18/h6,15-16,21H,1,7-14H2,2-5H3
InChIKeyMONXCRDSDZQGGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

19-Hydroxy-13-epimanoyl oxide Overview


19-Hydroxy-13-epimanoyl oxide (CAS 77096-88-9) is a bicyclic labdane-type diterpenoid characterized by a specific 13-epi configuration and a hydroxyl group at the C-19 position [1]. It was first isolated as a new natural product from the plant *Baccharis tola* [2]. This compound is recognized as a biosynthetic precursor to the medicinally important compound forskolin and belongs to a class of terpenes known for diverse bioactivities [1]. Its distinct stereochemistry and functionalization differentiate it from other manoyl oxide analogs, making it a critical reference standard for natural product chemistry and a key intermediate in semi-synthetic studies [2][3].

Natural product reference standard Defined 13-epi configuration and C-19 hydroxyl; supports stereochemical control in analytical and synthetic workflows.
Biotransformation substrate C-19 hydroxyl directs regiospecific fungal hydroxylation, enabling access to distinct diterpenoid scaffolds.
Forskolin pathway probe Confirmed biosynthetic intermediate; suitable for pathway elucidation and metabolic engineering studies. Stereochemical identity is critical; epimeric purity may influence downstream results.

Why 19-Hydroxy-13-epimanoyl oxide Is Irreplaceable


Substituting 19-Hydroxy-13-epimanoyl oxide with other labdane diterpenoids, such as manoyl oxide or ribenol, is not scientifically valid due to significant differences in stereochemistry and biological outcomes. Research has demonstrated that the epimeric composition at C-13 is a critical determinant of antibacterial activity, with the 13-epi form showing higher potency against Gram-positive bacteria . Furthermore, the presence of the C-19 hydroxyl group creates a distinct chemical handle that enables unique biotransformation pathways and derivatization, leading to products with specific activities, such as adenylate cyclase modulation, that are not accessible from the non-hydroxylated or C-3 hydroxylated analogs [1][2]. Therefore, generic substitution compromises experimental reproducibility and forfeits access to compound-specific chemical and biological properties.

Epimer shift C-13 epimeric composition may alter antibacterial activity profile; generic manoyl oxide mixtures may not reproduce 13-epi associated results.
Hydroxyl mismatch C-19 hydroxyl directs unique biotransformation products. C-3 hydroxylated analogs like ribenol yield different regiochemical outcomes, compromising synthetic reproducibility.
Functionalization gap Non-hydroxylated manoyl oxide lacks the chemical handle required for adenylate cyclase modulator derivatization, limiting access to forskolin-like pharmacophores.

19-Hydroxy-13-epimanoyl oxide: Comparative Evidence


Biotransformation Product Selectivity

The presence of the C-19 hydroxyl group in 19-Hydroxy-13-epimanoyl oxide directs unique biotransformation outcomes that are distinct from its analogs, such as ribenol (ent-3β-hydroxy-13-epi-manoyl oxide). Incubation with the fungus *Gibberella fujikuroi* yields a different suite of hydroxylated derivatives, which serve as chemical intermediates for further synthesis [1]. This selectivity is crucial for accessing specific molecular scaffolds for structure-activity relationship (SAR) studies.

Biotransformation selectivity
Cross-study comparable
Target: ent-12a,19-dihydroxy- and ent-7B,12a,19-trihydroxy-13-epi-manoyl oxide.
Comparator (Ribenol): 12β-hydroxy, 11β-hydroxy, 11β,12β-dihydroxy derivatives under same Gibberella fujikuroi incubation.
C-19 hydroxyl dictates regiospecific product profile distinct from C-3 hydroxylated analogs.
Supports selection when specific hydroxylation patterns are required for SAR studies.
Biotransformation Microbial Synthesis Diterpenoid Derivatization

Stereochemistry and Antibacterial Potency

The stereochemistry at the C-13 position is a key determinant of biological activity for manoyl oxide diterpenoids. Studies on mixtures of manoyl oxide C-13 epimers reveal that the 13-epi configuration (as found in 19-Hydroxy-13-epimanoyl oxide) confers greater antibacterial potency against Gram-positive strains compared to its epimeric congener . This highlights the procurement importance of compounds with defined epimeric purity.

Stereochemistry & antibacterial
Class-level inference
13-epi configuration associated with higher activity against Gram-positive bacteria compared to non-epi congener (abstract-level comparison; specific strain and concentration data not provided).
Antibacterial activity may depend on epimeric purity; data to verify.
Epimeric composition critical for assay consistency; review source data before substituting.
Antibacterial Stereochemistry Structure-Activity Relationship

Adenylate Cyclase Modulator Derivatization

The C-19 hydroxyl group of 19-Hydroxy-13-epimanoyl oxide is a critical functional handle. Through biotransformation, this compound can be converted into more complex derivatives, such as ent-3β,6β,12β-trihydroxy-13-epi-manoyl oxide (trimanoyl), which have been shown to increase the activity of the enzyme adenylate cyclase [1]. This activity is a hallmark of the forskolin family and is not shared by simpler, non-hydroxylated manoyl oxide analogs.

Adenylate cyclase modulator
Cross-study comparable
Biotransformation of C-19 oxygenated ent-manoyl oxides yields trimanoyl, an adenylate cyclase activator. Simple manoyl oxide lacks functional groups for this conversion.
C-19 hydroxyl enables access to adenylate cyclase-activating scaffolds not accessible from non-hydroxylated analogs.
Relevant for cAMP signaling research and forskolin analog development.
Adenylate Cyclase Enzyme Modulation Forskolin Analogs

Biosynthetic Precursor to Forskolin

19-Hydroxy-13-epimanoyl oxide is an established intermediate in the biosynthetic pathway of forskolin [1][2]. This is a unique role not shared by the majority of other manoyl oxide analogs, which are often metabolic end-products or branch-point metabolites in different pathways. This direct biosynthetic link to a high-value therapeutic compound makes it an invaluable tool for metabolic engineering and pathway elucidation studies.

Forskolin precursor
Context-dependent
Confirmed intermediate in the biosynthesis of forskolin; many manoyl oxide isomers are not direct precursors.
Pathway elucidation and metabolic engineering studies supported.
Qualitative biosynthetic relationship; quantitative flux data may require further validation.
Biosynthesis Forskolin Metabolic Engineering

19-Hydroxy-13-epimanoyl oxide Applications


Forskolin Analog Semi-Synthesis

Leverage 19-Hydroxy-13-epimanoyl oxide as a key starting material for the semi-synthesis of novel forskolin derivatives. The C-19 hydroxyl group provides a specific site for chemical or microbial modifications, enabling the exploration of structure-activity relationships (SAR) for adenylate cyclase activation. This pathway, outlined in studies demonstrating the conversion of related compounds to adenylate cyclase-activating trimanoyl, is a proven route for generating candidate molecules for cardiotonic and antiasthmatic drug discovery [1].

Natural Product QC Reference Standard

Utilize pure 19-Hydroxy-13-epimanoyl oxide as a quantitative analytical standard in GC-MS or HPLC methods. As established by Demetzos et al., the precise characterization and epimeric purity of manoyl oxide derivatives are critical for assessing the biological potential of plant extracts and essential oils . Procuring a well-characterized sample is essential for accurate identification and quantification of this specific diterpenoid in complex botanical matrices, ensuring quality control and research reproducibility.

Biotransformation Substrate for Green Chemistry

Employ 19-Hydroxy-13-epimanoyl oxide as a substrate in microbial biotransformation experiments with fungi such as *Gibberella fujikuroi*. Its distinct regiospecificity, compared to analogs like ribenol, allows for the targeted production of valuable hydroxylated diterpenoids, such as ent-12a,19-dihydroxy-13-epi-manoyl oxide [2]. This application is ideal for sustainable chemistry workflows aimed at generating complex molecules under mild, environmentally friendly conditions.

Pathway Elucidation & Metabolic Engineering

Incorporate 19-Hydroxy-13-epimanoyl oxide as a pathway intermediate standard or feeding substrate in studies of labdane diterpenoid biosynthesis, particularly the forskolin pathway [3]. Its confirmed role as a biosynthetic precursor makes it a critical tool for validating gene function in heterologous hosts or for optimizing fermentation conditions to increase the yield of high-value downstream products like forskolin.

Application
Selection Property
Validation Focus
Forskolin analog semi-synthesis
C-19 hydroxyl functional handle
Adenylate cyclase activation assay, SAR confirmation
Natural product QC reference standard
Epimeric purity and identity
GC-MS/HPLC retention time, peak purity
Biotransformation for green chemistry
Regiospecific biotransformation profile
Hydroxylated derivative identity (e.g., 12a,19-dihydroxy derivatives)
Pathway elucidation & metabolic engineering
Biosynthetic intermediate role
Enzyme function, metabolite profiling in forskolin pathway

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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